4,5-Di-morpholin-4-yl-[1,2]benzoquinone
Overview
Description
4,5-Di-morpholin-4-yl-[1,2]benzoquinone is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by the presence of two morpholine groups attached to a benzoquinone core, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Di-morpholin-4-yl-[1,2]benzoquinone typically involves the reaction of 1,2-benzoquinone with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
4,5-Di-morpholin-4-yl-[1,2]benzoquinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the benzoquinone core to hydroquinone derivatives.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzoquinone derivatives with additional functional groups, while reduction reactions produce hydroquinone derivatives .
Scientific Research Applications
4,5-Di-morpholin-4-yl-[1,2]benzoquinone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Di-morpholin-4-yl-[1,2]benzoquinone involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that modulate the activity of enzymes and other proteins. This redox activity is crucial for its biological effects, including the inhibition of enzyme activity and the induction of cellular responses.
Comparison with Similar Compounds
4,5-Di-morpholin-4-yl-[1,2]benzoquinone can be compared with other similar compounds, such as:
1,4-Benzoquinone: A simpler quinone derivative with similar redox properties but lacking the morpholine groups.
2,5-Di-tert-butyl-1,4-benzoquinone: A benzoquinone derivative with bulky tert-butyl groups that influence its reactivity and solubility.
4,5-Di-piperidin-4-yl-[1,2]benzoquinone: A structurally similar compound with piperidine groups instead of morpholine, which affects its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of morpholine groups and benzoquinone core, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4,5-dimorpholin-4-ylcyclohexa-3,5-diene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13-9-11(15-1-5-19-6-2-15)12(10-14(13)18)16-3-7-20-8-4-16/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOGDPVZDITNCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C(=O)C=C2N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291645 | |
Record name | 4,5-Di-morpholin-4-yl-[1,2]benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4608-10-0 | |
Record name | NSC76964 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Di-morpholin-4-yl-[1,2]benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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